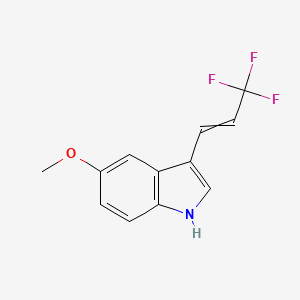
5-Methoxy-3-(3,3,3-trifluoroprop-1-en-1-yl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxy-3-(3,3,3-trifluoroprop-1-en-1-yl)-1H-indole is a synthetic compound that belongs to the indole family Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-3-(3,3,3-trifluoroprop-1-en-1-yl)-1H-indole typically involves the reaction of 5-methoxyindole with a trifluoropropenylating agent under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-Methoxy-3-(3,3,3-trifluoroprop-1-en-1-yl)-1H-indole can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The double bond in the trifluoropropenyl group can be reduced to form a saturated propyl group.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for halogenation.
Major Products Formed
Oxidation: Formation of 5-methoxy-3-(3,3,3-trifluoroprop-1-en-1-yl)indole-2-carboxylic acid.
Reduction: Formation of 5-methoxy-3-(3,3,3-trifluoropropyl)-1H-indole.
Substitution: Formation of this compound derivatives with various substituents on the indole ring.
Aplicaciones Científicas De Investigación
5-Methoxy-3-(3,3,3-trifluoroprop-1-en-1-yl)-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-Methoxy-3-(3,3,3-trifluoroprop-1-en-1-yl)-1H-indole is not well-documented. it is likely to interact with specific molecular targets and pathways based on its structural features. For example, the indole ring may interact with biological receptors or enzymes, while the trifluoropropenyl group could influence its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
5-Methoxyindole: Lacks the trifluoropropenyl group, making it less hydrophobic and potentially less bioactive.
3-(3,3,3-Trifluoroprop-1-en-1-yl)-1H-indole: Lacks the methoxy group, which may affect its reactivity and biological activity.
5-Methoxy-3-(3,3,3-trifluoropropyl)-1H-indole: A reduced form of the target compound, which may have different chemical and biological properties.
Uniqueness
5-Methoxy-3-(3,3,3-trifluoroprop-1-en-1-yl)-1H-indole is unique due to the presence of both the methoxy and trifluoropropenyl groups. These functional groups contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Propiedades
Número CAS |
923293-06-5 |
|---|---|
Fórmula molecular |
C12H10F3NO |
Peso molecular |
241.21 g/mol |
Nombre IUPAC |
5-methoxy-3-(3,3,3-trifluoroprop-1-enyl)-1H-indole |
InChI |
InChI=1S/C12H10F3NO/c1-17-9-2-3-11-10(6-9)8(7-16-11)4-5-12(13,14)15/h2-7,16H,1H3 |
Clave InChI |
RULVKUQUBKNHOE-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)NC=C2C=CC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















